Cas no 1797666-62-6 ([(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate)
![[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate structure](https://ja.kuujia.com/scimg/cas/1797666-62-6x500.png)
[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate 化学的及び物理的性質
名前と識別子
-
- Z796359294
- [2-[(1-cyanocycloheptyl)amino]-2-oxoethyl] 4-(1,3-oxazol-5-yl)benzoate
- 1797666-62-6
- AKOS034590039
- EN300-26688252
- [(1-cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate
- [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate
-
- インチ: 1S/C20H21N3O4/c21-13-20(9-3-1-2-4-10-20)23-18(24)12-26-19(25)16-7-5-15(6-8-16)17-11-22-14-27-17/h5-8,11,14H,1-4,9-10,12H2,(H,23,24)
- InChIKey: WYZPJHBAQPGDOH-UHFFFAOYSA-N
- ほほえんだ: O=C(COC(C1C=CC(C2=CN=CO2)=CC=1)=O)NC1(C#N)CCCCCC1
計算された属性
- せいみつぶんしりょう: 367.15320616g/mol
- どういたいしつりょう: 367.15320616g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 569
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 105Ų
[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26688252-0.05g |
[(1-cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate |
1797666-62-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate 関連文献
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Yinan Dong,Bai Xu,Haiyu Hu,Jiashu Yang,Fengyu Li,Jian Gong,Zhongfang Chen Phys. Chem. Chem. Phys., 2021,23, 12958-12967
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoateに関する追加情報
Introduction to [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate (CAS No. 1797666-62-6)
[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate (CAS No. 1797666-62-6) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the treatment of neurological disorders and cancer. The following introduction delves into the chemical structure, synthesis methods, biological activities, and recent research advancements associated with this compound.
Chemical Structure and Synthesis
[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate is a complex organic molecule with a molecular formula of C20H20N2O4. The core structure consists of a cycloheptyl ring substituted with a cyano group, an amide linkage, and a benzene ring with an oxazole substituent. The synthesis of this compound typically involves multi-step reactions, including the formation of the cycloheptyl cyanide intermediate, followed by coupling reactions to introduce the amide and oxazole functionalities.
Recent studies have explored various synthetic routes to optimize the yield and purity of [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate. One notable approach involves the use of transition-metal-catalyzed cross-coupling reactions, which have shown high efficiency and selectivity. For instance, a palladium-catalyzed Suzuki-Miyaura coupling reaction has been successfully employed to couple the benzene ring with the oxazole moiety, yielding the desired product in high purity.
Biological Activities and Mechanisms of Action
[(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate has demonstrated promising biological activities in preclinical studies. One of its key applications is in the treatment of neurological disorders, particularly those involving neuroinflammation. Research has shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, it has been found to modulate microglial activation, which plays a crucial role in neuroinflammatory processes.
In cancer research, [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate has shown potential as an anticancer agent. Studies have indicated that it can induce apoptosis in various cancer cell lines by targeting key signaling pathways involved in cell survival and proliferation. For example, it has been reported to inhibit the PI3K/Akt signaling pathway, which is frequently dysregulated in many types of cancer. This mechanism of action makes it a promising candidate for further development as an anticancer drug.
Clinical Trials and Future Prospects
The therapeutic potential of [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate has led to its evaluation in early-stage clinical trials. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients and exhibits favorable pharmacokinetic properties. These findings have paved the way for more advanced clinical studies to further assess its efficacy and safety.
Ongoing research is focused on optimizing the formulation and delivery methods of [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate. Nanoparticle-based delivery systems are being explored to enhance its bioavailability and target-specific delivery to diseased tissues. Additionally, efforts are being made to identify biomarkers that can predict patient response to this compound, thereby facilitating personalized medicine approaches.
Conclusion
In conclusion, [(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate (CAS No. 1797666-62-6) represents a promising compound with diverse therapeutic applications. Its unique chemical structure and biological activities make it a valuable candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to unravel its mechanisms of action and optimize its clinical utility, this compound holds significant potential to contribute to the treatment of various diseases.
1797666-62-6 ([(1-Cyanocycloheptyl)carbamoyl]methyl 4-(1,3-oxazol-5-yl)benzoate) 関連製品
- 1805539-20-1(5-(Bromomethyl)-2-(difluoromethyl)-3-hydroxy-4-iodopyridine)
- 1220038-51-6(2-4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl-1-ethanol)
- 33824-15-6(3-(diethoxymethyl)-4H-1,2,4-triazole)
- 1514136-79-8(4-methyl-2-{5-(piperidin-4-yl)methyl-1,2,4-oxadiazol-3-yl}pyridine)
- 2228685-94-5(3-(2-chloro-3-methylphenyl)-1,1,1-trifluoropropan-2-ol)
- 2172212-56-3(2-1-(2-hydroxypropyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylacetonitrile)
- 1247095-42-6(4-(chloromethyl)-1-(3-ethylphenyl)-1H-1,2,3-triazole)
- 2411337-26-1(Methyl (E)-4-oxo-4-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-oxane]-4-ylbut-2-enoate)
- 2171724-49-3(2-{3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclobutyl}acetic acid)
- 4430-41-5(1-Isothiocyanato-8-(methylsulfenyl)-octane)




